4-Isopropoxy-2-methoxyphenol
Description
4-Isopropoxy-2-methoxyphenol is a phenolic derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position. This compound is structurally related to alkylphenols and alkoxy phenols, which are widely studied for their applications in pharmaceuticals, fragrances, and polymer chemistry. Its dual ether substituents influence its solubility, stability, and reactivity, making it distinct from simpler phenolic analogs.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3 |
InChI Key |
KFCRBKQLZGHDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropoxy-2-methoxyphenol typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One such method includes the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst are employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Isopropoxy-2-methoxyphenol with three structurally related compounds from pharmaceutical reference standards ():
Key Observations :
Reactivity : Unlike MM 0460.03 (epoxide-containing analog), the parent compound lacks electrophilic sites, making it less reactive but more stable under ambient conditions.
Solubility: The absence of polar groups (e.g., -OH or -NH) in this compound likely results in lower water solubility compared to MM 0460.05, which contains a hydrophilic amino-propanol chain.
Physicochemical Properties
While direct data for this compound are sparse, trends from analogs suggest:
- LogP: Estimated ~2.5–3.0 (higher than 2-methoxyphenol (LogP ~1.3) due to the isopropoxy group’s hydrophobicity).
- Melting Point : Likely between 80–100°C, similar to MM 0460.02 (94–96°C) .
- Stability : Resistant to oxidation compared to catechol derivatives but may undergo ether cleavage under strong acidic/basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
